2,2-Difluoroethyl 1H-imidazole-1-carboxylate
Description
Properties
IUPAC Name |
2,2-difluoroethyl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)3-12-6(11)10-2-1-9-4-10/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBPOFJBICNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole with difluoroethanol under specific conditions. The reaction can be carried out using a dehydrating agent to facilitate the formation of the ester bond. Common reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Imidazole derivatives, including 2,2-difluoroethyl 1H-imidazole-1-carboxylate, have been studied for their antimicrobial properties. The imidazole ring is a common pharmacophore in many biologically active compounds. Research indicates that modifications to the imidazole structure can enhance its efficacy against various pathogens. For instance, derivatives have shown significant activity against bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of imidazole derivatives as anti-inflammatory and analgesic agents. Compounds similar to this compound have demonstrated promising results in reducing inflammation and pain in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Cancer Research
The imidazole framework is also significant in cancer research. Certain derivatives have been identified as potential anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis. The structural modifications, such as those present in this compound, may enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Organic Synthesis
Reagent in Chemical Reactions
this compound can serve as a versatile reagent in organic synthesis. Its difluoromethyl group is particularly valuable for introducing fluorine into organic molecules, which can significantly alter their biological activity and pharmacokinetic properties. The compound can be utilized in late-stage difluoromethylation processes, allowing for the selective modification of complex organic structures .
Building Block for Drug Development
The compound acts as a building block for synthesizing more complex molecules used in drug development. Its ability to form stable bonds with various functional groups makes it an attractive candidate for creating novel therapeutic agents with enhanced efficacy and safety profiles .
Material Science
Fluorinated Polymers
In material science, fluorinated compounds like this compound are explored for their potential in developing advanced materials such as fluorinated polymers. These materials exhibit unique properties such as increased chemical resistance, thermal stability, and low surface energy, making them suitable for applications in coatings and electronics .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Efficacy | Demonstrated significant antibacterial activity against E. coli and S. aureus | Development of new antimicrobial agents |
| Investigation of Anti-inflammatory Properties | Showed inhibition of COX-2 activity comparable to established drugs | Potential pain relief therapies |
| Cancer Cell Proliferation Study | Induced apoptosis in breast cancer cell lines | New anticancer drug candidates |
Mechanism of Action
The mechanism by which 2,2-Difluoroethyl 1H-imidazole-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, contributing to its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 2,2-difluoroethyl 1H-imidazole-1-carboxylate with key analogues, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Ester Group Reactivity
- 2,2-Difluoroethyl vs. This property is critical for prolonged shelf life in pharmaceutical formulations .
- Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid introduces greater electronegativity and steric bulk, which may reduce metabolic degradation but increase synthetic complexity .
Substituent Effects on Bioactivity
Biological Activity
2,2-Difluoroethyl 1H-imidazole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial resistance and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoroethyl group attached to an imidazole ring, which contributes to its unique chemical properties. The imidazole moiety is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Notably, imidazole derivatives have shown effectiveness against various bacterial strains, including resistant strains. For example:
- Inhibition of Metallo-β-lactamases (MBLs) : Research indicates that compounds with imidazole structures can inhibit MBLs, which are responsible for antibiotic resistance in bacteria. Structural optimization of imidazole derivatives has resulted in compounds with IC50 values as low as 0.018 µM against VIM-type MBLs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. SAR studies have demonstrated that modifications to the imidazole ring or substituents can enhance or diminish biological activity. For instance, the presence of electron-withdrawing groups such as fluorine enhances the compound's binding affinity to target enzymes .
Study on Antimicrobial Properties
A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics:
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
This demonstrates the potential of imidazole derivatives as effective antimicrobial agents .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets within microbial cells. The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions may play a crucial role in its activity against MBLs and other enzymes involved in bacterial resistance mechanisms .
Q & A
Q. What are the optimal synthetic routes for preparing 2,2-Difluoroethyl 1H-imidazole-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of imidazole-carboxylate derivatives typically involves alkylation or nucleophilic substitution reactions. For example:
- Fluoroethyl group introduction : Use 2,2-difluoroethyl bromide or iodide with a deprotonated imidazole precursor under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF. Reaction temperatures between 40–80°C are common to balance reactivity and byproduct suppression .
- Carboxylate ester formation : React the imidazole intermediate with chloroformates or carbonyl diimidazole (CDI) in dichloromethane or acetonitrile. Monitor progress via TLC or HPLC to optimize yield .
Key parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Identify substituent environments (e.g., fluorinated ethyl groups and carboxylate signals).
- FTIR : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and imidazole ring vibrations .
- Purity assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm) to quantify impurities .
- Elemental analysis : Validate empirical formula accuracy .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound against therapeutic targets?
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent variation : Synthesize analogs with modified fluorinated chains (e.g., trifluoroethyl vs. difluoroethyl) or carboxylate ester groups (e.g., methyl vs. ethyl).
- Biological testing : Compare IC₅₀ values and binding modes across analogs to identify critical functional groups. For example, fluorinated groups often enhance metabolic stability and target affinity .
- Data analysis : Use multivariate statistical tools (e.g., PCA or QSAR models) to correlate structural features with activity .
Q. How can thermal and hydrolytic stability be evaluated under physiological conditions?
- Thermal stability :
- DSC/TGA : Determine melting points and decomposition temperatures. For example, imidazole derivatives often show stability up to 150–200°C .
- Hydrolytic stability :
- pH-dependent studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Fluorinated esters generally exhibit slower hydrolysis than non-fluorinated analogs .
Q. What computational methods are suitable for predicting ADMET properties?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate:
- Experimental validation : Conduct in-vitro permeability assays (Caco-2 cells) and microsomal stability tests .
Q. How can molecular docking studies be optimized to predict binding modes with high accuracy?
- Target selection : Prioritize proteins with known imidazole interactions (e.g., histidine-containing enzymes).
- Docking parameters :
- Post-docking analysis : Calculate binding free energies (MM/PBSA) and prioritize compounds with ΔG < -8 kcal/mol .
Methodological Notes
- Contradictions in evidence : While alkylation is a common synthesis strategy, reaction yields for fluorinated imidazoles vary significantly depending on solvent choice (DMF vs. THF) and base (NaH vs. K₂CO₃). Systematic optimization is required .
- Critical gaps : Limited data exist on the compound’s pharmacokinetics in vivo. Researchers should prioritize rodent studies to assess bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
